molecular formula C16H14N6O2S B11028681 2-[4-Amino-8-(4-methoxyphenyl)-7-methylpyrazolo[5,1-c][1,2,4]triazin-3-yl]-1,3-thiazol-4-ol

2-[4-Amino-8-(4-methoxyphenyl)-7-methylpyrazolo[5,1-c][1,2,4]triazin-3-yl]-1,3-thiazol-4-ol

Cat. No.: B11028681
M. Wt: 354.4 g/mol
InChI Key: QFZOIHQDLDAICZ-UHFFFAOYSA-N
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Description

2-[4-Amino-8-(4-methoxyphenyl)-7-methylpyrazolo[5,1-c][1,2,4]triazin-3-yl]-1,3-thiazol-4-ol is a complex heterocyclic compound It features a unique structure combining pyrazolo[5,1-c][1,2,4]triazin and thiazol moieties, making it an interesting subject for various chemical and biological studies

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-Amino-8-(4-methoxyphenyl)-7-methylpyrazolo[5,1-c][1,2,4]triazin-3-yl]-1,3-thiazol-4-ol typically involves multi-step reactions starting from readily available precursors. One common approach includes:

  • Formation of the Pyrazolo[5,1-c][1,2,4]triazin Core

      Starting Materials: 4-methoxyphenylhydrazine, methyl acetoacetate, and guanidine.

      Reaction Conditions: The reaction is carried out in ethanol under reflux conditions to form the pyrazolo[5,1-c][1,2,4]triazin core.

  • Thiazole Ring Formation

      Starting Materials: The intermediate from the previous step and 2-bromoacetophenone.

      Reaction Conditions: The reaction is conducted in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents like hydrogen peroxide or potassium permanganate.

      Conditions: Typically carried out in aqueous or organic solvents under controlled temperatures.

      Products: Oxidized derivatives of the thiazole or pyrazolo[5,1-c][1,2,4]triazin rings.

  • Reduction

      Reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.

      Conditions: Conducted in inert atmospheres to prevent unwanted side reactions.

      Products: Reduced forms of the compound, potentially altering the functional groups on the rings.

  • Substitution

      Reagents: Halogenating agents or nucleophiles.

      Conditions: Often performed in polar solvents with catalysts to facilitate the substitution.

      Products: Substituted derivatives with different functional groups replacing hydrogen atoms on the rings.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, this compound may exhibit interesting pharmacological properties. Its structural features suggest potential as an enzyme inhibitor or receptor modulator, making it a candidate for drug discovery and development.

Medicine

In medicine, derivatives of this compound could be investigated for their therapeutic potential. The presence of the amino and methoxy groups suggests possible interactions with biological targets, which could lead to the development of new medications.

Industry

Industrially, this compound could be used in the development of advanced materials. Its heterocyclic structure might impart desirable properties such as thermal stability and electronic conductivity, useful in the production of polymers and electronic devices.

Mechanism of Action

The mechanism of action for 2-[4-Amino-8-(4-methoxyphenyl)-7-methylpyrazolo[5,1-c][1,2,4]triazin-3-yl]-1,3-thiazol-4-ol likely involves interactions with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, potentially inhibiting or modulating the activity of these targets. Pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-5-(4-methoxyphenyl)-1,3,4-thiadiazole

    • Similar in having a methoxyphenyl group and a heterocyclic ring.
    • Differing in the type of heterocycle and overall molecular structure.
  • 4-Amino-5-(4-methoxyphenyl)-7-methylpyrazolo[1,5-a][1,3,5]triazin-3-ol

    • Shares the pyrazolo[1,5-a][1,3,5]triazin core.
    • Differs in the positioning and type of functional groups.

Uniqueness

2-[4-Amino-8-(4-methoxyphenyl)-7-methylpyrazolo[5,1-c][1,2,4]triazin-3-yl]-1,3-thiazol-4-ol is unique due to its combination of pyrazolo[5,1-c][1,2,4]triazin and thiazol rings, which is not commonly found in other compounds. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C16H14N6O2S

Molecular Weight

354.4 g/mol

IUPAC Name

2-[4-amino-8-(4-methoxyphenyl)-7-methylpyrazolo[5,1-c][1,2,4]triazin-3-yl]-1,3-thiazol-4-ol

InChI

InChI=1S/C16H14N6O2S/c1-8-12(9-3-5-10(24-2)6-4-9)15-20-19-13(14(17)22(15)21-8)16-18-11(23)7-25-16/h3-7,23H,17H2,1-2H3

InChI Key

QFZOIHQDLDAICZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=C(N=NC2=C1C3=CC=C(C=C3)OC)C4=NC(=CS4)O)N

Origin of Product

United States

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